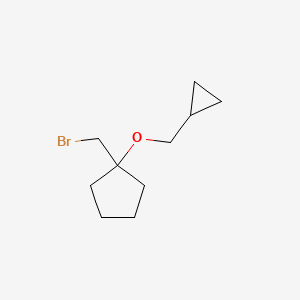
1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a cyclopropylmethoxy group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopentane, cyclopropylmethanol, and bromine.
Step 1 - Formation of Cyclopropylmethoxy Group: Cyclopropylmethanol is reacted with a suitable base (e.g., sodium hydride) to form the cyclopropylmethoxide ion, which is then reacted with cyclopentyl bromide to form 1-(cyclopropylmethoxy)cyclopentane.
Step 2 - Bromomethylation: The resulting 1-(cyclopropylmethoxy)cyclopentane is then subjected to bromomethylation using formaldehyde and hydrobromic acid under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted cyclopentane derivatives.
Oxidation: Cyclopentane carboxylic acids or alcohols.
Reduction: 1-(Cyclopropylmethoxy)cyclopentane.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The cyclopropylmethoxy group may influence the reactivity and stability of the compound through steric and electronic effects.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)cyclopentane: Lacks the cyclopropylmethoxy group, making it less sterically hindered.
1-(Cyclopropylmethoxy)cyclopentane: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.
1-(Bromomethyl)-1-(methoxy)cyclopentane: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group, affecting its steric and electronic properties.
Uniqueness: 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane is unique due to the presence of both the bromomethyl and cyclopropylmethoxy groups, which confer distinct reactivity and steric properties
Propriétés
Formule moléculaire |
C10H17BrO |
|---|---|
Poids moléculaire |
233.14 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(cyclopropylmethoxy)cyclopentane |
InChI |
InChI=1S/C10H17BrO/c11-8-10(5-1-2-6-10)12-7-9-3-4-9/h9H,1-8H2 |
Clé InChI |
BUUBIKPJOBRRHX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CBr)OCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)
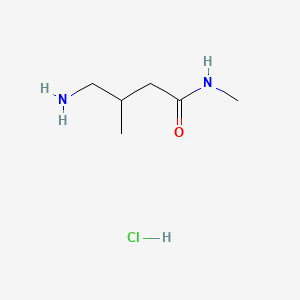

![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)



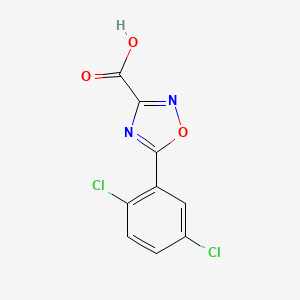
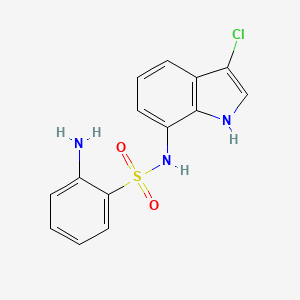
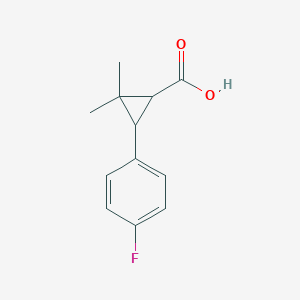

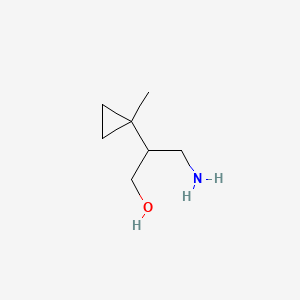
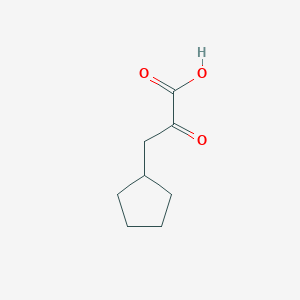
![7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane](/img/structure/B15324120.png)
